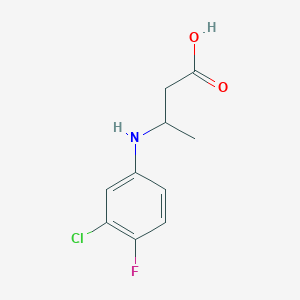
(4-(2,6-Dimethylmorpholino)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2,6-Dimethylmorpholino)phenyl)methanamine: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring substituted with dimethyl groups at the 2 and 6 positions, attached to a phenyl ring via a methylamine group. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2,6-Dimethylmorpholino)phenyl)methanamine typically involves the reaction of 4-(2,6-dimethylmorpholin-4-yl)benzaldehyde with a suitable amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst. The reaction conditions usually involve moderate temperatures and inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety .
Analyse Chemischer Reaktionen
Types of Reactions: (4-(2,6-Dimethylmorpholino)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, moderate temperatures.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Various nucleophiles, solvents like dichloromethane, room temperature to moderate heat.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine form.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (4-(2,6-Dimethylmorpholino)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates. It is also used in the development of biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as a lead compound for the development of new drugs targeting specific enzymes and receptors .
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of (4-(2,6-Dimethylmorpholino)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity or modulating their function. In receptor binding studies, it acts as an agonist or antagonist, depending on the receptor type and the context of the study. The pathways involved include signal transduction cascades and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
- 4-Methoxyphenethylamine
- 2-(4-Methoxyphenyl)ethylamine
- 4-Methoxyphenylacetonitrile
- 2-(p-Tolyl)ethylamine
- 2-(4-Chlorophenyl)ethylamine
Comparison: Compared to these similar compounds, (4-(2,6-Dimethylmorpholino)phenyl)methanamine is unique due to the presence of the morpholine ring and dimethyl substitutions. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for specific applications in research and industry .
Eigenschaften
Molekularformel |
C13H20N2O |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
[4-(2,6-dimethylmorpholin-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C13H20N2O/c1-10-8-15(9-11(2)16-10)13-5-3-12(7-14)4-6-13/h3-6,10-11H,7-9,14H2,1-2H3 |
InChI-Schlüssel |
WYSREDZTTQWKFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(O1)C)C2=CC=C(C=C2)CN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,5S)-7-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B8465359.png)

![tert-butyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-4-ylcarbamate](/img/structure/B8465377.png)




![2-[[4-(2-Methoxyethyl)piperazinyl]sulfonyl]thiophene](/img/structure/B8465431.png)
![1H-Benz[e]indole-2-carbonyl chloride, 1,1-dimethyl-](/img/structure/B8465439.png)




![3-(4-Chlorophenyl)-7-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8465463.png)
